

BRITE-338733: A Comprehensive Technical Guide on its Discovery and Development

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Compound of Interest		
Compound Name:	BRITE-338733	
Cat. No.:	B2660364	Get Quote

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Abstract

BRITE-338733 is a novel small molecule initially identified as a potent inhibitor of the bacterial RecA ATPase, a key enzyme in the SOS DNA damage response. This discovery positioned it as a promising candidate for an antibiotic adjuvant, capable of combating the development of antibiotic resistance. More recent research has unveiled a second, distinct therapeutic potential for BRITE-338733 as an anticancer agent. This later finding stems from its demonstrated cytotoxicity against breast cancer cells and its ability to inhibit the ATPase activity of the human RSC (Remodel the Structure of Chromatin) complex, a critical regulator of gene expression. This in-depth technical guide consolidates the current knowledge on the discovery, development, and dual-mechanism of action of BRITE-338733, presenting key experimental data, detailed protocols, and visual representations of the relevant biological pathways and experimental workflows.

Discovery of BRITE-338733: A High-Throughput Screening Approach

BRITE-338733 was identified through a high-throughput screening campaign of the BRITE diversity library, a collection of 33,600 small molecules. The primary screen aimed to identify inhibitors of the E. coli RecA ATPase activity using a phosphomolybdate-blue (PMB) ATPase assay.

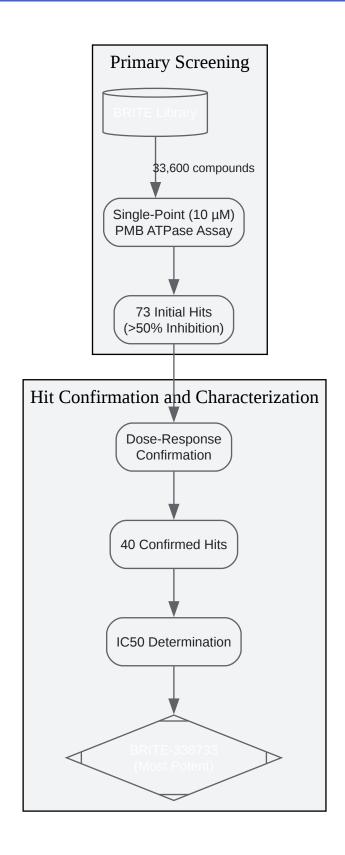




Experimental Workflow: High-Throughput Screening

The screening process followed a multi-step workflow to identify and validate potential inhibitors.





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Figure 1: High-throughput screening workflow for the identification of RecA inhibitors.

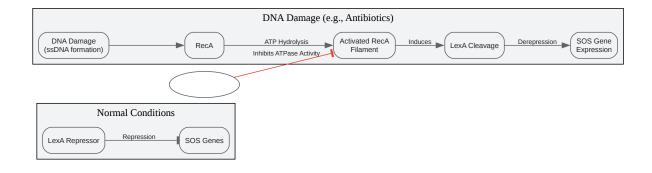


BRITE-338733 as a RecA Inhibitor and Antibiotic Adjuvant

The primary therapeutic application investigated for **BRITE-338733** is its role as an inhibitor of the bacterial RecA protein. By inhibiting RecA, **BRITE-338733** disrupts the SOS response, a critical pathway for DNA repair and the development of antibiotic resistance in bacteria.

Mechanism of Action: Inhibition of the SOS Pathway

In the presence of DNA damage, often induced by antibiotics, RecA polymerizes on single-stranded DNA (ssDNA) to form a nucleoprotein filament. This activated RecA filament promotes the autocatalytic cleavage of the LexA repressor, leading to the derepression of SOS genes. These genes encode for proteins involved in DNA repair, including error-prone DNA polymerases that can introduce mutations leading to antibiotic resistance. **BRITE-338733** inhibits the ATPase activity of RecA, which is essential for its function, thereby preventing the induction of the SOS response.



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Figure 2: The bacterial SOS response pathway and the inhibitory action of BRITE-338733.

Quantitative Data: RecA Inhibition



The inhibitory potency of **BRITE-338733** against E. coli RecA was determined using the phosphomolybdate-blue ATPase assay.

Parameter	Value	Reference
Target	E. coli RecA ATPase	[1]
IC50	4.7 μΜ	[1]

Experimental Protocol: Phosphomolybdate-Blue (PMB) ATPase Assay

This colorimetric assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by RecA.

- Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 μM RecA, 5 μM poly(dT) ssDNA, 10 mM Mg(OAc)2, and 25 μM Tris·HOAc in a 5% v/v glycerol solution.
- Compound Addition: Add varying concentrations of BRITE-338733 (or control vehicle) to the wells of a 384-well plate.
- Initiation of Reaction: Add the reaction mixture to the wells to initiate the ATPase reaction.
- Incubation: Incubate the plate at room temperature for 15 minutes.
- Stopping the Reaction and Color Development: Add a phosphomolybdate-blue reagent to stop the reaction and initiate color development. The reagent typically contains ammonium molybdate and a reducing agent (e.g., stannous chloride or ascorbic acid) in an acidic solution.
- Measurement: Measure the absorbance of the resulting molybdenum blue complex at a wavelength between 620 and 700 nm using a microplate reader.
- Data Analysis: Calculate the percent inhibition of RecA ATPase activity at each concentration of **BRITE-338733** and determine the IC50 value by fitting the data to a dose-response curve.

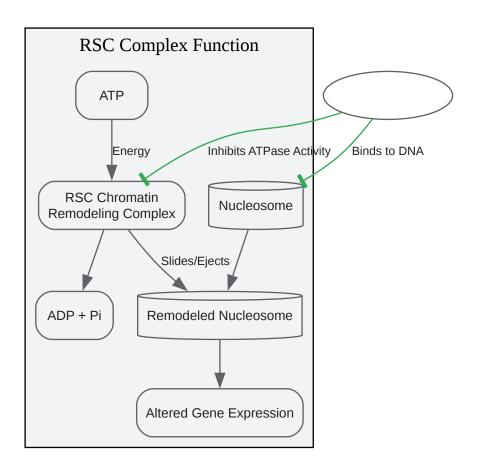
BRITE-338733 as a Potential Anticancer Agent



Recent studies have expanded the therapeutic potential of **BRITE-338733** to oncology. This is based on its ability to induce cytotoxicity in breast cancer cells and its inhibitory effect on the human RSC chromatin remodeling complex.

Mechanism of Action: Inhibition of RSC Chromatin Remodeling Complex

The RSC complex is an ATP-dependent chromatin remodeler that plays a crucial role in regulating gene expression by altering nucleosome positioning. The ATPase subunit of the RSC complex provides the energy for this remodeling activity. By inhibiting the ATPase activity of the RSC complex, **BRITE-338733** is thought to disrupt the normal regulation of gene expression, leading to cell cycle arrest and apoptosis in cancer cells. Furthermore, **BRITE-338733** has been shown to bind strongly to DNA, which may also contribute to its cytotoxic effects.



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References

- 1. medchemexpress.com [medchemexpress.com]
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